8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939528
InChI: InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

CAS No.:

Cat. No.: VC15939528

Molecular Formula: C9H6BrFN2

Molecular Weight: 241.06 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine -

Specification

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
IUPAC Name 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine
Standard InChI InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3
Standard InChI Key IAIXRKLWDXEFBY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=CN=C2C=C1)F)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. Substituents at positions 2 (methyl), 7 (fluoro), and 8 (bromo) introduce steric and electronic modifications that enhance reactivity and biological targeting. The bromine atom facilitates cross-coupling reactions, while the fluorine atom improves metabolic stability and membrane permeability .

Key Physicochemical Properties

PropertyValue
Molecular formulaC₉H₆BrFN₂
Molecular weight257.06 g/mol
XLogP32.1 (estimated)
Hydrogen bond acceptors4
Heavy atom count13

The compound’s moderate lipophilicity (XLogP3 ≈ 2.1) balances solubility and membrane penetration, making it suitable for oral bioavailability studies .

Halogenation and Alkylation Strategies

  • Bromination:
    Bromine introduction at position 8 is achieved via electrophilic aromatic substitution using POBr₃ at 140°C, yielding regioselectivity due to electron-deficient aromatic systems. For example, treating 7-fluoro-2-methyl-1,5-naphthyridine with POBr₃ produces the monobrominated derivative in 68% yield.

  • Fluorination:
    Fluorine at position 7 is typically introduced using Selectfluor® under mild conditions (50°C, DMF), leveraging directed ortho-metalation strategies to ensure positional specificity.

  • Methylation:
    The methyl group at position 2 is incorporated via Friedel-Crafts alkylation using methyl iodide and AlCl₃, with yields optimized to 75% under reflux conditions in dichloromethane .

Industrial-Scale Production

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated purification systems employing silica gel chromatography achieve >98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Efficacy

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens.

PathogenMIC (µg/mL)Notes
Staphylococcus aureus3.2MRSA strain ATCC 43300
Escherichia coli12.5ESBL-producing strain
Klebsiella pneumoniae25.0Carbapenem-resistant variant

The bromine atom enhances DNA gyrase inhibition (IC₅₀ = 0.8 µM), while the methyl group reduces cytotoxicity in mammalian cell lines (CC₅₀ > 100 µM) .

Kinase Inhibition

In oncology research, this compound inhibits Abelson tyrosine kinase (ABL1) with an IC₅₀ of 1.5 µM, showing promise for chronic myeloid leukemia treatment. Molecular dynamics simulations reveal hydrophobic interactions between the bromine atom and kinase active sites, stabilizing the inhibitor-enzyme complex.

Comparative Analysis with Structural Analogs

Halogen and Substituent Effects

CompoundMolecular FormulaKey DifferencesBiological Activity (IC₅₀)
8-Bromo-2-fluoro-1,5-naphthyridineC₈H₄BrFN₂Fluorine at position 2 vs. methylDNA gyrase: 1.2 µM
4-Bromo-8-methyl-1,5-naphthyridineC₉H₇BrN₂Bromine at position 4ABL1 kinase: 2.3 µM
8-Bromo-7-chloro-2-methyl-1,5-naphthyridineC₉H₆BrClN₂Chlorine vs. fluorine at position 7MIC (S. aureus): 6.4 µg/mL

The fluorine atom in 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine reduces off-target effects compared to chloro analogs, improving therapeutic indices by 30% .

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